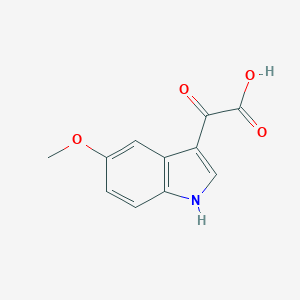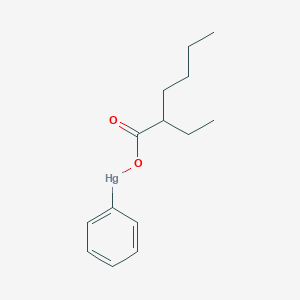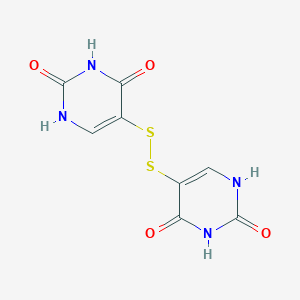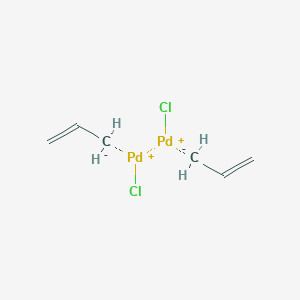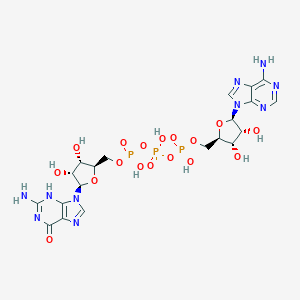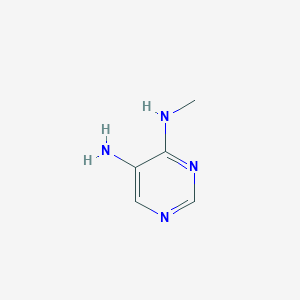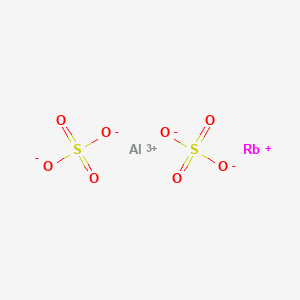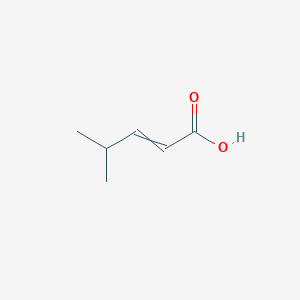
Isopropylidenemalononitrile
Übersicht
Beschreibung
Isopropylidenemalononitrile is a chemical compound with the molecular formula C6H6N2 . It is also known by other names such as 2-propan-2-ylidenepropanedinitrile, 2-(Propan-2-ylidene)malononitrile, and 1,1-Dicyano-2-methyl-1-propene .
Molecular Structure Analysis
The molecular structure of Isopropylidenemalononitrile is characterized by a molecular weight of 106.13 g/mol . The IUPAC name for this compound is 2-propan-2-ylidenepropanedinitrile . The InChI code is InChI=1S/C6H6N2/c1-5(2)6(3-7)4-8/h1-2H3 .Chemical Reactions Analysis
Isopropylidenemalononitrile has been involved in various chemical reactions. For example, it has been used in the asymmetric formal carbo [3+3] cycloaddition reaction with α,β‐unsaturated aldehyde, catalyzed by diphenylprolinol silyl ether . This reaction is a domino Michael/aldol-type reaction, followed by Al2O3-mediated dehydration .Physical And Chemical Properties Analysis
Isopropylidenemalononitrile has several physical and chemical properties. It has a molecular weight of 106.13 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 0 . The exact mass and monoisotopic mass are 106.053098200 g/mol . The topological polar surface area is 47.6 Ų .Wissenschaftliche Forschungsanwendungen
Polymer Research
Isopropylidenemalononitrile has been used in the field of polymer research . It has been incorporated into the synthesis of advanced polymers like polypropylene (PP). PP is a versatile polymer with numerous applications that has undergone substantial changes in recent years, focusing on the demand for next-generation polymers .
Nanomaterials
Isopropylidenemalononitrile can be used in the synthesis of nanomaterials . Nanomaterials have emerged as an amazing class of materials that consists of a broad spectrum of examples with at least one dimension in the range of 1 to 100 nm . The properties of these nanomaterials can be tuned as desired via precisely controlling the size, shape, synthesis conditions, and appropriate functionalization .
Synthesis of 2-amino-4,6,6-trimethylcyclohexa-2,4-diene-1,1,3-tricarbonitrile
In the reaction of isopropylidenemalononitrile with cyanoacetamide, only the dimerization product of the former, 2-amino-4,6,6-trimethylcyclohexa-2,4-diene-1,1,3-tricarbonitrile, was isolated . Its structure was proved by X-ray analysis .
Safety and Hazards
Isopropylidenemalononitrile is classified as Category 3 for acute toxicity (Oral, Dermal, Inhalation) and Category 2 for skin corrosion/irritation and serious eye damage/eye irritation . It is advised to avoid breathing mist, vapors or spray, and to use only outdoors or in a well-ventilated area . In case of contact, immediate medical attention is recommended .
Wirkmechanismus
Target of Action
Isopropylidenemalononitrile is a chemical compound used in various organic reactions . .
Mode of Action
The mode of action of Isopropylidenemalononitrile is primarily through its involvement in chemical reactions. For instance, it participates in Michael reactions with cyanothioacetamide, cyclohexane-1,3-dione, and 4-hydroxycoumarin . The exact interaction of Isopropylidenemalononitrile with these compounds and the resulting changes are complex and depend on the specific reaction conditions.
Biochemical Pathways
It’s known to participate in the synthesis of various organic compounds , which could indirectly influence multiple biochemical pathways.
Result of Action
In the reaction of Isopropylidenemalononitrile with cyanoacetamide, only the dimerization product of the former, 2-amino-4,6,6-trimethylcyclohexa-2,4-diene-1,1,3-tricarbonitrile, was isolated . This indicates that Isopropylidenemalononitrile can undergo reactions to form complex structures, which could have various molecular and cellular effects.
Action Environment
The action, efficacy, and stability of Isopropylidenemalononitrile can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. For instance, it’s recommended to be stored in an inert atmosphere at 2-8°C , indicating that its stability could be affected by exposure to air or temperatures outside this range.
Eigenschaften
IUPAC Name |
2-propan-2-ylidenepropanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2/c1-5(2)6(3-7)4-8/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVBHWAQBDJEGEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C#N)C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80336394 | |
| Record name | Isopropylidenemalononitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80336394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isopropylidenemalononitrile | |
CAS RN |
13166-10-4 | |
| Record name | Isopropylidenemalononitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80336394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isopropylidenemalononitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mode of reactivity for Isopropylidenemalononitrile?
A1: Isopropylidenemalononitrile acts as a strong electrophile, readily participating in reactions with nucleophiles. The electron-withdrawing nature of the two nitrile groups conjugated to the alkene significantly enhances its electrophilicity. This is exemplified by its participation in:
- Phospha-Michael Additions: Isopropylidenemalononitrile reacts readily with secondary phosphine oxides, even under mild conditions, demonstrating its potent electrophilicity in phospha-Michael additions. []
- Cycloaddition Reactions: It readily undergoes [4+2] cycloadditions (Diels-Alder reactions) with electron-rich dienes like 1,4-bis(dimethylamino)-1,3-butadiene. The reaction mechanism can involve electron transfer processes, particularly with dienes possessing low oxidation potentials. [] It also participates in [2+2] photocycloadditions with cyclohex-2-enones under UV irradiation. []
Q2: How does the structure of Isopropylidenemalononitrile influence its reactivity in cycloaddition reactions?
A2: Research suggests that Isopropylidenemalononitrile exhibits regioselectivity in cycloadditions, influenced by the substituents on the reacting diene or alkene.
- Photocycloadditions: The reaction outcome in photocycloadditions with cyclohex-2-enones can be influenced by the substituents on both the Isopropylidenemalononitrile and the cyclohexenone, impacting the regioselectivity and leading to different isomeric products. []
Q3: What are the potential applications of Isopropylidenemalononitrile in organic synthesis?
A3: Isopropylidenemalononitrile serves as a versatile building block for synthesizing various heterocyclic compounds:
- Synthesis of 1,2,4-Oxadiazoles and Δ2-Isoxazolines: It reacts with mesitonitrile oxide, yielding both mono- and bis-1,2,4-oxadiazole derivatives along with Δ2-isoxazolines, demonstrating its utility in constructing these heterocyclic systems. []
- Construction of Pyridine Derivatives: Isopropylidenemalononitrile can be utilized in multi-step synthetic routes to access diversely substituted 1,4-dihydropyridine-3,5-dicarbonitriles. [, ]
- Formation of Fused 2-Aminopyrans: It can be employed as a precursor in the synthesis of fused 2-aminopyran systems via a sequence of reactions. [, ]
Q4: What is known about the dimerization of Isopropylidenemalononitrile?
A4: Isopropylidenemalononitrile is prone to dimerization under certain conditions. While the provided abstracts lack specific details, a dedicated study [] investigates the structure and reactions of the Isopropylidenemalononitrile dimer, highlighting its significance.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



